molecular formula C12H16ClNO B1320756 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride CAS No. 167484-72-2

2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B1320756
CAS No.: 167484-72-2
M. Wt: 225.71 g/mol
InChI Key: XKXOUCZJTAESPR-UHFFFAOYSA-N
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Description

Discovery and Development of Spirocyclic Compounds

The exploration of spirocyclic compounds began in 1900 with Adolf von Baeyer’s identification of the first spiro structure, though early mischaracterizations—such as the incorrect assignment of β-vetivone’s hydroazulenic structure—highlighted initial challenges in structural elucidation. Over time, advancements in synthetic methodologies transformed spirocycles from curiosities into cornerstones of medicinal chemistry. The development of asymmetric catalysis in the late 20th century, including organocatalysis and transition-metal-mediated cycloadditions, enabled efficient enantioselective synthesis of spiro scaffolds. For example, Pd-catalyzed cycloadditions using 1,3-enynes and cyclic C–H bonds emerged as atom-economical routes to spirocycles, while photoredox strategies facilitated modular access to tetrahydronaphthyridine cores.

The specific compound 2H-spiro[benzofuran-3,4'-piperidine] hydrochloride exemplifies these advancements. Early synthetic approaches relied on intramolecular Heck cyclization to construct the benzofuran-piperidine framework, as demonstrated in the 2012 synthesis of analogous spiro[1-benzofuran-3,4′-piperidin]ol scaffolds. Subsequent refinements, such as Knoevenagel condensations followed by radical-mediated cyclizations, improved yields and scalability. The hydrochloride salt form, first documented in PubChem entries with CAS registry numbers 167484-72-2 and 15187046, likely emerged to enhance solubility and stability for pharmacological screening.

Nomenclature and Classification Systems

Spirocyclic nomenclature adheres to IUPAC guidelines, which mandate the prefix “spiro” followed by square brackets enclosing the ring sizes in ascending order, separated by a period. For This compound , the parent structure comprises two heterocycles: a benzofuran (oxygen-containing) and a piperidine (nitrogen-containing). The spiro junction occurs at position 3 of the benzofuran and position 4′ of the piperidine. The “2H” designation indicates the location of the hydrogen atom on the benzofuran ring, while “hydrochloride” denotes the counterion stabilizing the protonated piperidine nitrogen.

Classification and Structural Features

Feature Description
Ring system Bicyclic monospiro compound
Heteroatoms Oxygen (benzofuran), nitrogen (piperidine)
Chirality Axial chirality possible due to non-planar spiro junction
Salt form Hydrochloride enhances crystallinity and aqueous solubility

This compound belongs to the heterocyclic spiro subclass, distinguished by its mixed oxygen-nitrogen system. Its rigid, three-dimensional geometry reduces conformational entropy, a property exploited in drug design to improve target binding.

Significance in Organic Chemistry Research

Spirocyclic scaffolds like This compound are pivotal in medicinal chemistry due to their unique physicochemical properties. The benzofuran moiety, prevalent in bioactive natural products, contributes aromatic stacking interactions, while the piperidine ring offers basicity for salt formation and hydrogen bonding. These features make the compound a versatile building block for drug discovery libraries, particularly in central nervous system (CNS) and metabolic disease research.

Recent studies emphasize its role in multiparametric optimization, where spirocycles balance lipophilicity, metabolic stability, and selectivity. For instance, the compound’s rigid structure mitigates off-target interactions with the hERG channel, a common liability in amine-containing pharmaceuticals. Furthermore, its synthesis via telescoped reactions—combining photoredox HAA (hydroaminoalkylation) and Pd-catalyzed couplings—exemplifies trends toward modular, automated platforms for spirocyclic diversity.

In summary, This compound embodies the evolution of spirocyclic chemistry from structural novelties to indispensable tools in drug discovery. Its continued study promises insights into conformational control and scaffold diversification, reinforcing the centrality of spirocycles in modern organic synthesis.

Properties

IUPAC Name

spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXOUCZJTAESPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-72-2
Record name Spiro[benzofuran-3(2H),4′-piperidine], hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167484-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro compound . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties :
    • Research indicates that 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride exhibits potential anticancer activity. Studies have shown that similar spiro compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
    • A recent study evaluated its efficacy against non-small cell lung cancer (NSCLC) cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
  • Neuroprotective Activity :
    • The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic transmission and potentially improving cognitive function.
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Biological Research

  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation :
    • It can bind to neurotransmitter receptors, influencing neurological functions and offering therapeutic avenues for psychological conditions.

Industrial Applications

  • Pharmaceutical Development :
    • This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various conditions, including neurological disorders and cancer.
  • Material Science :
    • Its unique properties make it suitable for developing new materials, including additives for flame retardants in consumer products.

Anticancer Activity

A study focused on various spiro compounds highlighted their significant cytotoxic effects against NSCLC cell lines. The results showed that these compounds activated apoptosis pathways effectively at low concentrations.

Neuroprotective Effects

Another investigation assessed the inhibitory effects of related compounds on AChE activity. Certain derivatives demonstrated potent inhibition comparable to established drugs like galantamine, suggesting their potential for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Spiro[chroman-2,4'-piperidine] Hydrochloride

  • CAS : 223137-87-9
  • Similarity Score : 0.52 (structural similarity to target compound)
  • Key Differences :
    • Replaces the benzofuran ring with a chroman (benzopyran) system.
    • The oxygen atom in chroman is part of a six-membered ring, altering electronic properties compared to benzofuran’s five-membered system.
  • Implications : Chroman derivatives often exhibit enhanced metabolic stability due to reduced ring strain .

Halogenated Derivatives

a) 5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]
  • CAS : 1220018-95-0
  • Similarity Score : 0.98
  • Molecular Formula : C₁₂H₁₃BrN (free base)
  • Key Differences: Bromine substitution at the 5-position of the benzofuran ring.
b) 6-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] Hydrochloride
  • CAS : 1138520-95-2
  • Molecular Formula: C₁₂H₁₄FNO·HCl
  • Key Differences :
    • Fluorine substitution at the 6-position.
    • Fluorine’s electronegativity may improve binding affinity in receptor-targeted applications .

Chlorinated Analogues

a) 4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] Hydrochloride
  • CAS : 946680-60-0
  • Molecular Formula: C₁₂H₁₅Cl₂NO
  • Key Differences :
    • Chlorine substitution on the benzofuran ring and additional spiro ring modification.
    • Higher molecular weight (272.16 g/mol) compared to the target compound .
b) Spiro[isobenzofuran-1(3H),4'-piperidine] Hydrochloride
  • CAS : 37663-44-8
  • Molecular Formula: C₁₂H₁₅NO·HCl
  • Key Differences :
    • Isobenzofuran replaces benzofuran, shifting the oxygen position.
    • Alters π-π stacking interactions in molecular recognition .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Bioactivity/Applications References
2H-Spiro[benzofuran-3,4'-piperidine] HCl 481001-07-4 C₁₂H₁₄ClNO₂ 239.70 Benzofuran-piperidine spiro Pharmaceutical precursor
Spiro[chroman-2,4'-piperidine] HCl 223137-87-9 C₁₃H₁₆ClNO 253.73 Chroman-piperidine spiro Not reported
5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] 1220018-95-0 C₁₂H₁₃BrN 287.15 5-Bromo substitution Research intermediate
6-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] HCl 1138520-95-2 C₁₂H₁₄FNO·HCl 243.70 6-Fluoro substitution Potential CNS-targeted agent
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 946680-60-0 C₁₂H₁₅Cl₂NO 272.16 4-Chloro, isobenzofuran spiro Under preclinical evaluation

Biological Activity

2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride is a spiro compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O. It features a unique spiro structure that connects a benzofuran moiety with a piperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Anticancer Properties

Research indicates that spiro compounds, including this compound, exhibit promising anticancer activities. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds have also been documented. In vitro studies show that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Activity

There is emerging evidence that this compound may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function .

Case Studies

  • Anticancer Activity : A recent study evaluated the efficacy of various spiro compounds against non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with pathways involving apoptosis being activated .
  • Neuroprotective Effects : Another investigation focused on the inhibitory effects of related compounds on AChE activity. The study found that certain derivatives exhibited potent inhibition comparable to established drugs like galantamine, highlighting their potential for treating Alzheimer's disease .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in NSCLC cells
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveInhibits AChE and BuChE

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride?

  • Answer : Synthesis typically involves spirocyclization of benzofuran derivatives with piperidine precursors. Acylation reactions (e.g., using acetyl chloride or benzoyl chloride) under basic conditions (e.g., triethylamine) yield intermediates, followed by HCl salt formation. For example:

  • Step 1 : React benzofuran-3-carbaldehyde with a piperidine derivative in anhydrous THF at 60–80°C for 12–24 hours.
  • Step 2 : Purify the spirocyclic intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
  • Characterization via IR (C-O stretch at ~1250 cm⁻¹) and GC-MS (molecular ion [M+H]+) validates key intermediates .

Q. What spectroscopic techniques are used for initial structural confirmation?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., benzofuran C-O stretch, piperidine N-H bend).
  • ¹H/¹³C NMR : Assign proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and carbon signals in DMSO-d6 or CDCl3.
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 239.74 g/mol) .

Q. What safety protocols are critical during handling?

  • Answer :

  • PPE : Gloves, goggles, lab coats, and masks to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate waste and use certified chemical disposal programs.
  • Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural elucidation be resolved?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon networks.
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
  • Solvent Consistency : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shift variations .

Q. Which chromatographic methods optimize purity assessment and impurity profiling?

  • Answer :

  • HPLC Parameters :

  • Column: C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (5–95% ACN over 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

  • Impurity Quantification : Use USP reference standards and calculate impurities via:
    Percentage Impurity=5000×C×(ri/rS)W\text{Percentage Impurity} = \frac{5000 \times C \times (r_i/r_S)}{W}

     Where $ C $ = standard concentration, $ W $ = sample weight, and $ r_i/r_S $ = peak area ratio <span data-key="52" class="reference-num" data-pages="undefined">2</span><span data-key="53" class="reference-num" data-pages="undefined">9</span>.  
    

Q. How can low yield in the hydrochloride salt formation step be addressed?

  • Answer :
    • HCl Gas Optimization : Ensure stoichiometric excess in anhydrous ether; monitor pH (target 2–3).
    • Recrystallization : Use ethanol/water (70:30) for high-purity crystals.
    • Alternative Acids : Test HCl/dioxane or methanolic HCl for improved solubility.
    • Temperature Control : Slow cooling (1°C/min) enhances crystal size and yield .

Q. What strategies validate biological activity in spirocyclic compounds like this one?

  • Answer :
    • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement.
    • Dose-Response Studies : Measure IC50 values in enzyme inhibition assays (e.g., kinase or protease targets).
    • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
    • Data Cross-Validation : Compare results with structurally similar compounds (e.g., spiro[indole-3,4'-piperidine] derivatives) to identify SAR trends .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Answer :
    • Solubility Testing : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1–7.4) and organic solvents.
    • Purity Check : Impurities (e.g., residual solvents) may artificially alter solubility; validate via HPLC.
    • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility .

Q. What causes variability in pharmacological assay results across labs?

  • Answer :
    • Assay Conditions : Standardize cell lines, incubation times, and temperature.
    • Compound Handling : Use fresh DMSO stock solutions to avoid hydrolysis.
    • Statistical Power : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.
    • Reference Controls : Include positive/negative controls (e.g., known receptor agonists/antagonists) .

Methodological Tables

Parameter HPLC Conditions Synthetic Step
ColumnC18 (150 × 4.6 mm, 5 µm)Intermediate Purification
Mobile Phase0.1% TFA in H2O/ACN gradientFinal Salt Formation
DetectionUV 254 nmImpurity Profiling
Reference StandardUSP-grade impuritiesPharmacopeial Compliance
Safety Protocol Key Requirement Evidence Source
PPEGloves, goggles, lab coat
VentilationFume hood for powder handling
Waste DisposalCertified chemical waste programs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 2
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride

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